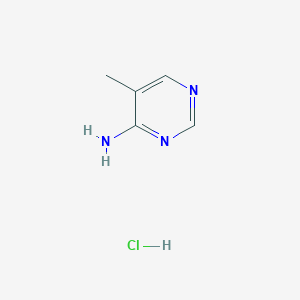
5-Methyl-pyrimidin-4-ylamine hydrochloride
Übersicht
Beschreibung
5-Methyl-pyrimidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It has a molecular weight of 145.59 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, can be achieved through various methods . One common method involves the multicomponent condensation reaction of formaline with uracil analogs and amines . Another approach involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines to produce trifluoromethylated pyrimidines .Molecular Structure Analysis
The InChI code for this compound is1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H . This code provides a unique representation of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on pyrimidine derivatives, including compounds structurally related to "5-Methyl-pyrimidin-4-ylamine hydrochloride," focuses on developing efficient synthesis methods and understanding their chemical properties. For instance, Zanatta et al. (2001) reported a convenient synthesis method for 4-trichloromethyl-pyrimidin-2-ylamine derivatives, demonstrating the versatility of pyrimidine compounds in chemical synthesis (Zanatta et al., 2001). Similarly, Morgentin et al. (2009) described an efficient synthesis for alkyl 5-hydroxy-pyrimidin- and pyrimidin-2-yl acetate, highlighting the importance of pyrimidine cores in the development of heterocyclic compounds (Morgentin et al., 2009).
Biological Activities and Therapeutic Potential
Pyrimidine compounds are investigated for their biological activities and potential therapeutic applications. Wang et al. (2004) conducted studies on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, demonstrating their biological activity and potential in treating diseases through enzyme inhibition (Wang et al., 2004). Another study by Zhou et al. (2008) discovered an orally active histone deacetylase inhibitor, showcasing the role of pyrimidine derivatives in cancer therapy (Zhou et al., 2008).
Material Science and Chemical Sensing
In the field of material science and chemical sensing, pyrimidine derivatives are utilized for developing novel materials and sensors. Klein et al. (2014) explored the selective coordination of pyrimidine derivatives to zinc(II), indicating their potential in constructing coordination polymers and materials science applications (Klein et al., 2014). Bhattacharyya et al. (2017) harnessed a pyrimidine-based molecular switch for constructing reversible test strips, demonstrating the utility of pyrimidine compounds in colorimetric sensing (Bhattacharyya et al., 2017).
Eigenschaften
IUPAC Name |
5-methylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRSWWTMKBANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)









